Cas no 162301-05-5 (7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid structure
162301-05-5 structure
Nome del prodotto:7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Numero CAS:162301-05-5
MF:C19H21FN4O3
MW:372.393447637558
CID:160652
PubChem ID:178066

7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • 1,8-Naphthyridine-3-carboxylicacid,7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]hept-3-yl...
    • 1,8-Naphthyridine-3-carboxylicacid,7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]hept-3-yl]-1-cyclopropyl-6-fluoro-1,4-di
    • 7-[(1S,5R,7S)-7-amino-5-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
    • ( )-7-((1R,5s,6s)-6-amino-1-methyl-3-azabicyclo(3.2.0)hept-3-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
    • (+)-7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo(3.2.0)hept-3-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
    • 1,8-Naphthyridine-3-carboxylic acid, 7-((1R,5S,6S)-6-amino-1-methyl-3-azabicyclo(3.2.0)hept-3-yl)-1-
    • Ecenofloxacin
    • Ecenofloxacin [INN]
    • 1,8-Naphthyridine-3-carboxylic acid, 7-((1R,5S,6S)-6-amino-1-methyl-3-azabicyclo(3.2.0)hept-3-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, rel-(+)-
    • 3613ZY362L
    • 186827-03-2
    • Q27256506
    • SCHEMBL1345141
    • CHEMBL2107637
    • 7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacid
    • UNII-3613ZY362L
    • GTPL10802
    • CFC222
    • NS00126380
    • 162301-05-5
    • 7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • 7-[(1R,5S,6S)-6-AMINO-1-METHYL-3-AZABICYCLO[3.2.0]HEPTAN-3-YL]-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID
    • DTXSID70167356
    • ecenofloxacinum
    • 7-((1R,5S,6S)-6-amino-1-methyl-3-azabicyclo(3.2.0)heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
    • 7-((1S,5R,7S)-7-amino-5-methyl-3-azabicyclo(3.2.0)heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
    • ecenofloxacine
    • DTXCID1089847
    • ecenofloxacino
    • 1,8-Naphthyridine-3-carboxylic acid, 7-((1R,5S,6S)-6-amino-1-methyl-3-azabicyclo(3.2.0)hept-3-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, rel-()-
    • Rel-7-((1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • Inchi: InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)
    • Chiave InChI: WNVIWAUAXKEKKF-UHFFFAOYSA-N
    • Sorrisi: NC1CC2(C)C1CN(C1N=C3C(C(=O)C(C(O)=O)=CN3C3CC3)=CC=1F)C2

Proprietà calcolate

  • Massa esatta: 372.16
  • Massa monoisotopica: 372.16
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 3
  • Complessità: 726
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 99.8Ų
  • XLogP3: 0

Proprietà sperimentali

  • Densità: 1.519g/cm3
  • Punto di ebollizione: 597.1ºC at 760mmHg
  • Punto di infiammabilità: 314.9ºC
  • Indice di rifrazione: 1.687
  • LogP: 2.50750

Raccomanda articoli

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited